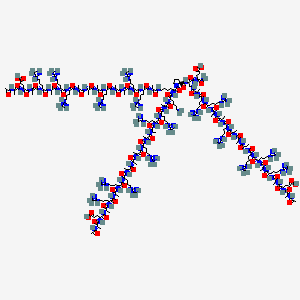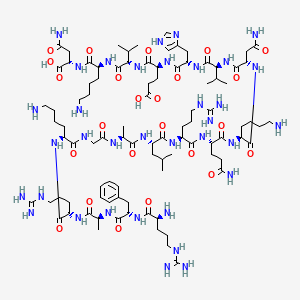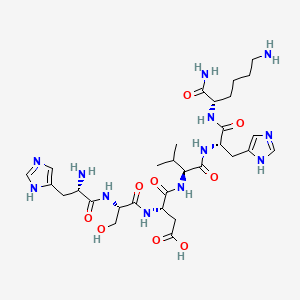
Ac-Ala-Glu-Ala-Arg-Ala-Arg-Arg-Ala-Ala-Ala-Arg-Ala-Ala-Arg-Arg-Ala-Lys-Lys(1)-Pro-DL-Dap(2)-Glu-NH2.Ac-Ala-Glu-Ala-Arg-Ala-Arg-Arg-Ala-Ala-Ala-Arg-Ala-Ala-Arg-Arg-Ala-(2).Ac-Ala-Glu-Ala-Arg-Ala-Arg-Arg-Ala-Ala-Ala-Arg-Ala-Ala-Arg-Arg-Ala-(1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PM 102 is heparin antagonist that reverses the anticoagulant effect of heparin and potently binds heparin (Kd = 36 nM in vitro).
科学的研究の応用
Peptide Interactions and Affinity Chromatography
Peptide sequences containing Arg and Lys are significant due to their potential interactions with ribosomal RNA. The synthesis of peptides like Ala-Arg-Glu-Arg-Ala and others, and their derivatization with acryloyl residues, is crucial in studying peptide-oligonucleotide interactions. These peptides can be transformed into insoluble peptide gels, useful for affinity chromatography, a method crucial in purifying biomolecules for further study (Eckstein et al., 2009).
Role in Growth Hormone Release
Certain peptide sequences, particularly those containing Arg and Ala, are found in polypeptides with intrinsic growth hormone-releasing activity. For example, a peptide isolated from a human pancreatic tumor that caused acromegaly had a sequence with these amino acids, which underscores their importance in the study of growth hormones and related disorders (Guillemin et al., 1982).
Angiotensin Converting Enzyme (ACE) Inhibition
Peptides containing sequences like Leu-Arg-Pro-Val-Ala-Ala-Glu, derived from lactoferrin, are studied for their role in ACE inhibition. Structural variations in these peptides help understand the structure-activity relationship crucial in cardiovascular research (Lee et al., 2006).
Proteolytic Susceptibility Studies
Studying peptides like Ac-L-ala-L-leu-L-phe-L-ala-L-leu-L-arg-NH2 helps understand their proteolytic susceptibilities. This knowledge is vital in understanding protein degradation processes, which has implications in various biological and disease contexts (Miller et al., 1995).
Hormonal Studies
Understanding the sequence of hormones like human chorionic gonadotropin, which includes Arg and Ala, is critical in reproductive health research. Such studies are fundamental in understanding hormone structure and function (Morgan et al., 1975).
Peptide Synthesis and Characterization
Research involving the synthesis and characterization of peptides containing Arg and Ala is essential in understanding peptide structure and function. This includes peptides like Ac-Phe-Leu-Ala-Glu-Gly-Gly-Gly-Val-Arg-Gly-Pro-Arg-Val-Val-Glu-NHCH3, which are used in studying interactions with enzymes like thrombin (Meinwald et al., 1980).
特性
IUPAC Name |
(4S)-4-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-2-[[(2S)-1-[(2S)-6-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-6-aminohexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C235H425N111O64/c1-105(306-199(392)143(62-41-91-281-224(250)251)338-208(401)149(68-47-97-287-230(262)263)329-183(376)122(18)303-174(367)116(12)308-193(386)137(56-35-85-275-218(238)239)323-180(373)119(15)300-168(361)110(6)297-171(364)113(9)311-201(394)145(64-43-93-283-226(254)255)340-211(404)152(71-50-100-290-233(268)269)332-190(383)126(22)314-196(389)140(59-38-88-278-221(244)245)326-187(380)129(25)318-205(398)155(76-80-162(352)353)335-177(370)107(3)294-132(28)347)166(359)274-84-34-32-55-158(344-214(407)136(54-31-33-83-236)322-186(379)125(21)317-204(397)148(67-46-96-286-229(260)261)343-210(403)151(70-49-99-289-232(266)267)331-185(378)124(20)305-176(369)118(14)310-195(388)139(58-37-87-277-220(242)243)325-182(375)121(17)302-170(363)112(8)299-173(366)115(11)313-203(396)147(66-45-95-285-228(258)259)342-213(406)154(73-52-102-292-235(272)273)334-192(385)128(24)316-198(391)142(61-40-90-280-223(248)249)328-189(382)131(27)320-207(400)157(78-82-164(356)357)337-179(372)109(5)296-134(30)349)217(410)346-103-53-74-160(346)216(409)345-159(215(408)321-135(165(237)358)75-79-161(350)351)104-293-167(360)106(2)307-200(393)144(63-42-92-282-225(252)253)339-209(402)150(69-48-98-288-231(264)265)330-184(377)123(19)304-175(368)117(13)309-194(387)138(57-36-86-276-219(240)241)324-181(374)120(16)301-169(362)111(7)298-172(365)114(10)312-202(395)146(65-44-94-284-227(256)257)341-212(405)153(72-51-101-291-234(270)271)333-191(384)127(23)315-197(390)141(60-39-89-279-222(246)247)327-188(381)130(26)319-206(399)156(77-81-163(354)355)336-178(371)108(4)295-133(29)348/h105-131,135-160H,31-104,236H2,1-30H3,(H2,237,358)(H,274,359)(H,293,360)(H,294,347)(H,295,348)(H,296,349)(H,297,364)(H,298,365)(H,299,366)(H,300,361)(H,301,362)(H,302,363)(H,303,367)(H,304,368)(H,305,369)(H,306,392)(H,307,393)(H,308,386)(H,309,387)(H,310,388)(H,311,394)(H,312,395)(H,313,396)(H,314,389)(H,315,390)(H,316,391)(H,317,397)(H,318,398)(H,319,399)(H,320,400)(H,321,408)(H,322,379)(H,323,373)(H,324,374)(H,325,375)(H,326,380)(H,327,381)(H,328,382)(H,329,376)(H,330,377)(H,331,378)(H,332,383)(H,333,384)(H,334,385)(H,335,370)(H,336,371)(H,337,372)(H,338,401)(H,339,402)(H,340,404)(H,341,405)(H,342,406)(H,343,403)(H,344,407)(H,345,409)(H,350,351)(H,352,353)(H,354,355)(H,356,357)(H4,238,239,275)(H4,240,241,276)(H4,242,243,277)(H4,244,245,278)(H4,246,247,279)(H4,248,249,280)(H4,250,251,281)(H4,252,253,282)(H4,254,255,283)(H4,256,257,284)(H4,258,259,285)(H4,260,261,286)(H4,262,263,287)(H4,264,265,288)(H4,266,267,289)(H4,268,269,290)(H4,270,271,291)(H4,272,273,292)/t105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159?,160-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMCCUFFCSYBDM-YUELKKPWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NCCCCC(C(=O)N1CCCC1C(=O)NC(CNC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C)C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)NCCCC[C@@H](C(=O)N1CCC[C@H]1C(=O)NC(CNC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C235H425N111O64 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
5830 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid](/img/structure/B612391.png)



![[Ala113]-MBP (104-118)](/img/structure/B612395.png)
![[Ala107]-MBP (104-118)](/img/structure/B612396.png)





